molecular formula C13H15N3O2S B1523728 Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate CAS No. 692889-71-7

Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate

Cat. No. B1523728
M. Wt: 277.34 g/mol
InChI Key: SBWCFJQHZQVNBN-UHFFFAOYSA-N
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Description

Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate is a chemical compound with the molecular weight of 277.35 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate is 1S/C13H15N3O2S/c1-13(2,3)18-12(17)16-10-8-19-11(15-10)9-4-6-14-7-5-9/h4-8H,1-3H3,(H,16,17) .


Physical And Chemical Properties Analysis

Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate is a powder at room temperature . It has a molecular weight of 277.35 .

Scientific Research Applications

Synthesis and Manufacturing

Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate is used as an intermediate in the synthesis of complex chemical compounds. For example, its derivative, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, is synthesized for the manufacture of lymphocyte function-associated antigen 1 inhibitors. This process involves efficient one-pot, two-step telescoped sequences, starting from readily available materials, highlighting its role in scalable and practical synthesis routes (Li et al., 2012).

Catalytic Applications

Tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate derivatives are also utilized in catalysis. For instance, substituted (pyridinyl)benzoazole palladium complexes, which include similar compounds, have been synthesized and applied as Heck coupling catalysts. These complexes demonstrate efficiency in coupling reactions, showcasing their significance in catalytic processes (Ojwach et al., 2007).

Pharmaceutical Research

In the pharmaceutical field, related compounds to tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate are studied for their potential medical applications. For example, direct C-2 arylation of alkyl 4-thiazolecarboxylates, including pyridinyl derivatives, has allowed the preparation of components for thiopeptide antibiotics, indicating its utility in developing new antibiotic drugs (Martin et al., 2008).

Material Science and Organic Electronics

In material science and organic electronics, derivatives of tert-butyl 2-(pyridin-4-yl)thiazol-4-ylcarbamate are used in the synthesis of complex organic compounds. For instance, the preparation of 1,8-di(pyrid-2'-yl)carbazoles, which involved similar compounds, led to the development of materials with potential applications in organic light-emitting diodes (OLEDs) and other electronic devices (Mudadu et al., 2008).

Safety And Hazards

Tert-butyl thiazol-4-ylcarbamate, a similar compound, has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

tert-butyl N-(2-pyridin-4-yl-1,3-thiazol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-13(2,3)18-12(17)16-10-8-19-11(15-10)9-4-6-14-7-5-9/h4-8H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWCFJQHZQVNBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CSC(=N1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-pyridinyl)-4-thiazolyl]-carbamic acid 1,1-dimethylethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JK Augustine, A Bombrun, AB Mandal… - …, 2011 - thieme-connect.com
A simple one-pot conversion of carboxylic acids to carbamates is achieved by propylphosphonic anhydride (T3P®) in combination with azidotrimethylsilane and an alcohol via the …
Number of citations: 27 www.thieme-connect.com

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